

Spectroscopic and Synthetic Profile of 4-nitro-9,10-phenanthrenedione: A Technical Overview

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Compound of Interest

Compound Name: 9,10-Phenanthrenedione, 4-nitro-

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of 4-nitro-9,10-phenanthrenedione, a nitro-substituted polycyclic aromatic dione. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on its synthesis via the nitration of 9,10-phenanthrenedione and presents expected spectroscopic characteristics based on analyses of the parent compound and related nitro-aromatic systems. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

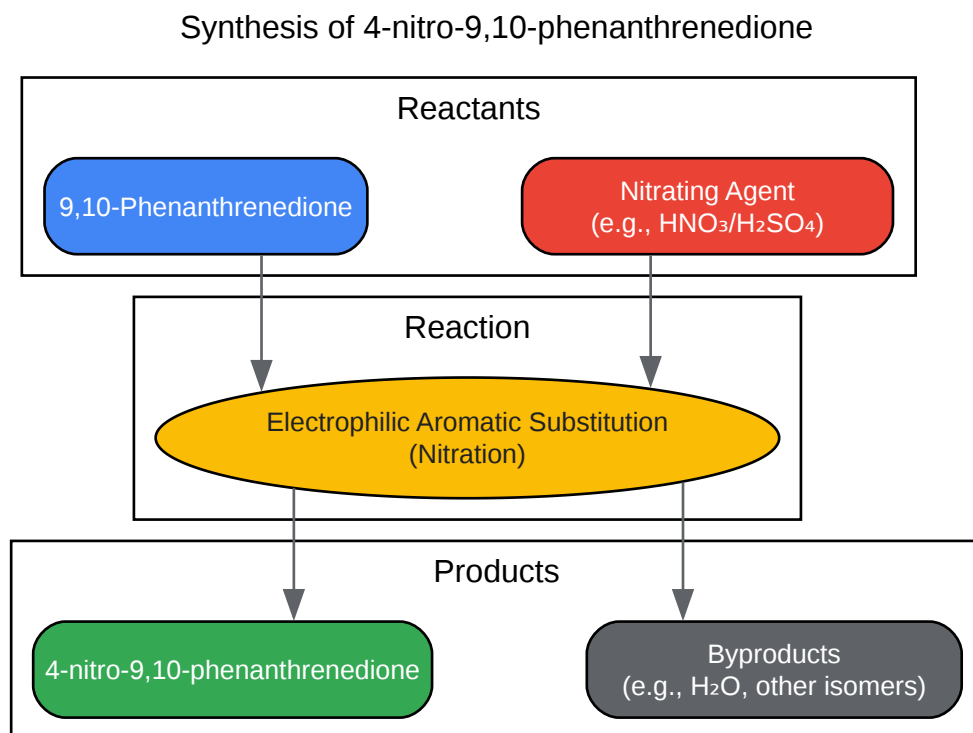
Physicochemical Properties

While extensive experimental data for 4-nitro-9,10-phenanthrenedione is not readily available in the public domain, some fundamental properties can be summarized.

Property	Value
Molecular Formula	C ₁₄ H ₇ NO ₄
Molecular Weight	253.21 g/mol
CAS Number	13292-03-0
Appearance	Expected to be a colored solid
Density (Predicted)	1.481 g/cm ³
Boiling Point (Predicted)	474.3 °C at 760 mmHg

Synthesis Pathway: Nitration of 9,10-Phenanthrenedione

The primary route for the synthesis of 4-nitro-9,10-phenanthrenedione is through the electrophilic nitration of 9,10-phenanthrenedione. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic backbone.



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Caption: Synthetic workflow for 4-nitro-9,10-phenanthrenedione.

Experimental Protocol: Nitration of 9,10-Phenanthrenedione

The following is a generalized experimental protocol for the nitration of 9,10-phenanthrenedione, based on standard procedures for the nitration of aromatic compounds. Researchers should conduct their own optimization and safety assessments.

Materials:

- 9,10-Phenanthrenedione
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice Bath
- Stirring apparatus
- Standard laboratory glassware

Procedure:

- In a flask equipped with a stirrer, dissolve 9,10-phenanthrenedione in a minimal amount of concentrated sulfuric acid. This should be done in an ice bath to control the temperature.
- Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution of 9,10-phenanthrenedione while maintaining a low temperature (typically 0-5 °C) with vigorous stirring.
- After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period to ensure completion.
- Pour the reaction mixture over crushed ice to precipitate the crude product.

- Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 4-nitro-9,10-phenanthrenedione.

Expected Spectroscopic Data

Directly measured spectroscopic data for 4-nitro-9,10-phenanthrenedione is scarce. However, based on the known spectra of 9,10-phenanthrenedione and other nitro-aromatic compounds, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The introduction of the electron-withdrawing nitro group at the 4-position will significantly alter the chemical shifts of the aromatic protons compared to the parent 9,10-phenanthrenedione. The protons on the same ring as the nitro group are expected to be shifted downfield. The symmetry of the parent molecule is broken, leading to a more complex spectrum with distinct signals for each proton.

¹³C NMR: The carbon atom attached to the nitro group (C-4) is expected to show a significant downfield shift. The carbonyl carbons (C-9 and C-10) will also be influenced by the presence of the nitro group.

Infrared (IR) Spectroscopy

The IR spectrum of 4-nitro-9,10-phenanthrenedione is expected to exhibit characteristic absorption bands for the functional groups present.

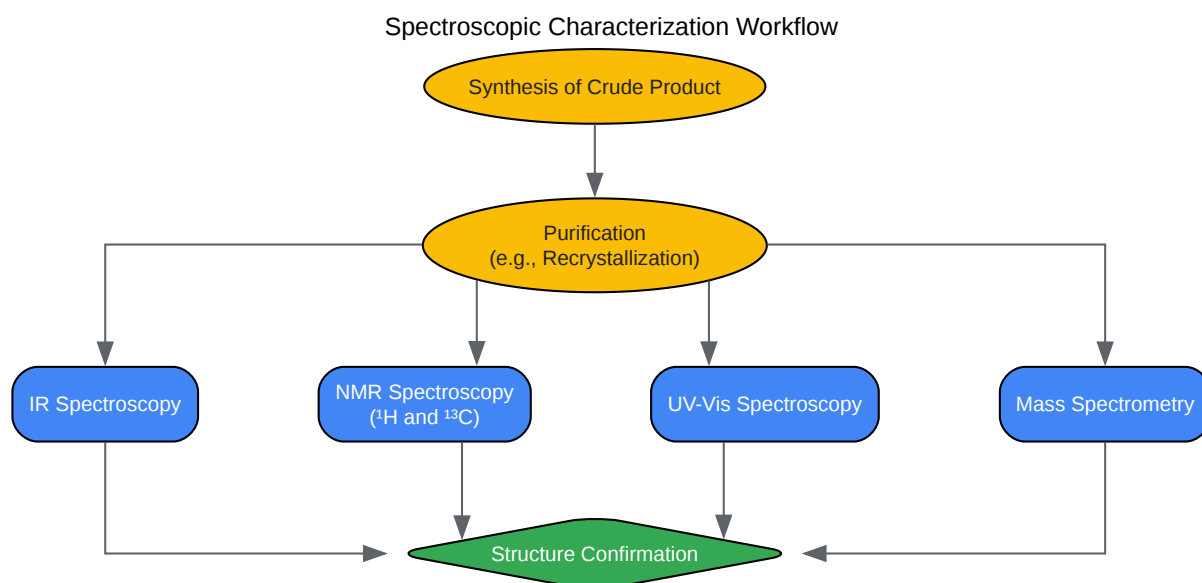
Functional Group	Expected Wavenumber (cm ⁻¹)	Description
Aromatic C-H Stretch	3100 - 3000	Stretching vibrations of C-H on the aromatic rings.
C=O Stretch (Ketone)	1700 - 1660	Strong absorption from the two carbonyl groups.
Aromatic C=C Stretch	1600 - 1450	In-plane stretching of the aromatic rings.
N-O Stretch (Nitro)	1550 - 1500 and 1360 - 1300	Asymmetric and symmetric stretching of the nitro group.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-nitro-9,10-phenanthrenedione in a suitable solvent (e.g., ethanol or acetonitrile) is expected to show absorption bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions. The presence of the nitro group, a strong chromophore, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent 9,10-phenanthrenedione.

Logical Relationship of Spectroscopic Analysis

The characterization of a synthesized compound like 4-nitro-9,10-phenanthrenedione follows a logical workflow to confirm its identity and purity.



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